molecular formula C23H26N6O2 B2695833 N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide CAS No. 2034259-26-0

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No. B2695833
CAS RN: 2034259-26-0
M. Wt: 418.501
InChI Key: BDUCYJUOQFYFRO-UHFFFAOYSA-N
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Description

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a useful research compound. Its molecular formula is C23H26N6O2 and its molecular weight is 418.501. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

CGRP Receptor Inhibition

One relevant application is in the development of potent calcitonin gene-related peptide (CGRP) receptor antagonists. The CGRP receptor is a target for migraine treatments, and compounds with structures similar to N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide have been explored for their potential in inhibiting this receptor. A study detailed the selection of an enantioselective process for preparing a CGRP receptor inhibitor, demonstrating the importance of such compounds in developing migraine treatments (Cann et al., 2012).

Antipsychotic Potential

Another application is in the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents. Compounds with structural similarities have been evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, demonstrating potential utility in the development of antipsychotic medications (Norman et al., 1996).

Antibacterial and Anticancer Evaluation

The compound's framework is also investigated for its antibacterial and anticancer activities. A study on new 2-chloro-3-hetarylquinolines, which share a similar quinazoline core, found that certain derivatives exhibited potent antibacterial activity against S. aureus and showed a broad range of anticancer activity against various tumor cell lines, highlighting the compound's relevance in developing new antibacterial and anticancer agents (Bondock & Gieman, 2015).

Antimicrobial Study

Further research into fluoroquinolone-based 4-thiazolidinones, which relate to the structural class of this compound, has shown antimicrobial potential. These studies suggest the importance of the quinazoline core and piperidine moiety in developing new antimicrobial agents (Patel & Patel, 2010).

properties

IUPAC Name

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-oxo-3H-phthalazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2/c1-14-24-19-9-5-4-8-18(19)21(25-14)29-12-10-15(11-13-29)26-23(31)20-16-6-2-3-7-17(16)22(30)28-27-20/h2-3,6-7,15H,4-5,8-13H2,1H3,(H,26,31)(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUCYJUOQFYFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=NNC(=O)C5=CC=CC=C54
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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